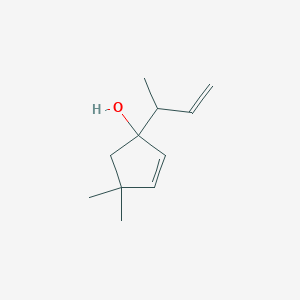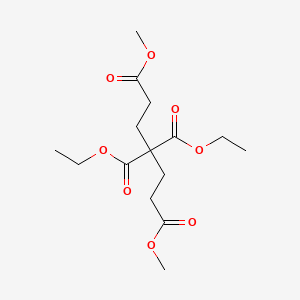
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid, characterized by the presence of four ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester typically involves esterification reactions. One common method is the reaction of pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Pentanetetracarboxylic acid.
Reduction: 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of polymers and resins due to its multifunctional ester groups.
Wirkmechanismus
The mechanism of action of 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester involves the hydrolysis of its ester groups to release the corresponding carboxylic acids. These carboxylic acids can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are determined by the nature of the hydrolyzed products and their interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethyl 1,3,3,5-pentanetetracarboxylate: Another tetraester derivative with similar reactivity.
1,3,3,5-Pentanetetracarboxylic acid, tetraethyl ester: A closely related compound with different ester groups.
Uniqueness
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester is unique due to its specific ester groups, which confer distinct reactivity and properties compared to other tetraester derivatives
Eigenschaften
CAS-Nummer |
113203-28-4 |
|---|---|
Molekularformel |
C15H24O8 |
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
3-O,3-O-diethyl 1-O,5-O-dimethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C15H24O8/c1-5-22-13(18)15(14(19)23-6-2,9-7-11(16)20-3)10-8-12(17)21-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
NQXPUCNKHCSPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(=O)OC)(CCC(=O)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


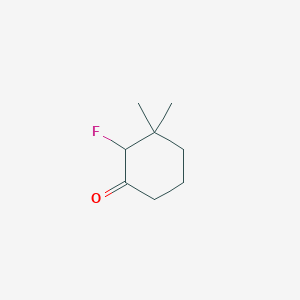


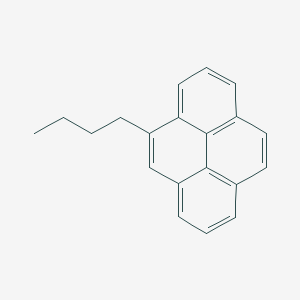
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
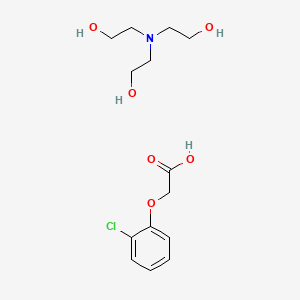
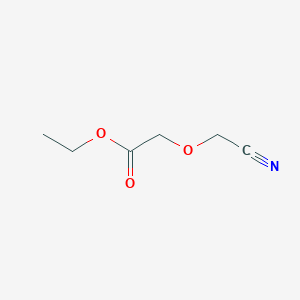
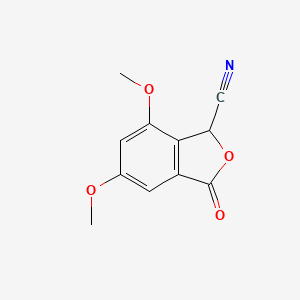
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
